2,6-Dimethyl-1-nitrosopiperidine
Overview
Description
2,6-Dimethyl-1-nitrosopiperidine is a useful research compound. Its molecular formula is C7H14N2O and its molecular weight is 142.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Chromatographic Separation and Identification : Singer and Singer (1979) explored the separation of substituted cyclic nitrosamines, including 2,6-Dimethyl-1-nitrosopiperidine, into their configurational isomers using preparative liquid chromatography. This method allowed for the isolation of gram quantities of individual isomers sufficient for animal testing and helped in identifying contaminants in commercial samples (Singer & Singer, 1979).
Study of Mutagenicity and Carcinogenicity : The compound has been examined for mutagenicity in various studies. Larimer et al. (1978) found that while other derivatives of N-nitrosopiperidine were mutagens, 2,6-Dimethyl-NP was not. This research provided insights into the mutagenic potential of methylated derivatives in Saccharomyces cerevisiae (Larimer et al., 1978). Additionally, Lijinsky and Taylor (1975) demonstrated that the presence of methyl groups on certain carbon atoms significantly reduces the carcinogenic activity of nitrosopiperidine (Lijinsky & Taylor, 1975).
Effects on Mutagenicity in Drosophila : Nix et al. (1979) investigated the mutagenic potency of various N-nitrosopiperidine derivatives, including 2,6-Dimethyl-NP, in inducing X-linked recessive lethals and chromosome loss in Drosophila melanogaster. Their findings indicated that methyl substitutions at certain positions can reduce or eliminate mutagenic activity (Nix et al., 1979).
Biochemical Studies in Rat Tissues : Kitchin et al. (1989) conducted biochemical studies with this compound in rats, observing no effects on various experimental variables such as hepatic DNA damage and enzyme activities. This study distinguished carcinogenic compounds from noncarcinogens in a series of nitrogen-containing heterocycles (Kitchin et al., 1989).
Chiroptical Properties Analysis : The chiroptical properties of this compound were analyzed by Maat and Beyerman (2010), which found results in agreement with the sector rule for N-nitrosoamines, supporting theoretical predictions about these compounds (Maat & Beyerman, 2010).
Electrochemical Oxidation Studies : The electrochemical transformation of this compound to corresponding N-nitramines was investigated by Ohmori et al. (1986). This study provided insights into the pathways of radical cation reactions in the electrochemical context (Ohmori et al., 1986).
Properties
IUPAC Name |
2,6-dimethyl-1-nitrosopiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O/c1-6-4-3-5-7(2)9(6)8-10/h6-7H,3-5H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDOIIQGEWWYGKD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1N=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00875699 | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Vapor Pressure |
0.03 [mmHg] | |
Record name | N-Nitroso-2,6-dimethylpiperidine | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/21279 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
17721-95-8 | |
Record name | 2,6-Dimethyl-1-nitrosopiperidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=17721-95-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Piperidine, 2,6-dimethyl-1-nitroso- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017721958 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6-Dimethyl-N-nitrosopiperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00875699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What challenges are associated with the use of palladium on carbon (Pd/C) catalysts in large-scale pharmaceutical production, particularly concerning 2,6-dimethyl-1-nitrosopiperidine?
A1: One major challenge in the pharmaceutical industry is the scaling up of reactions from laboratory settings to large-scale production. A common issue encountered with Pd/C-mediated hydrogenation reactions, like those involving this compound, is catalyst poisoning. Specifically, the presence of Fe2+ ions has been identified as a significant poison for Pd/C catalysts during the selective hydrogenation of this compound to its corresponding hydrazo compound. [] This poisoning reduces the catalyst's activity and can hinder the reaction's efficiency at a larger scale. Researchers have addressed this challenge by identifying specific solutions, such as using alternative catalyst materials or modifying reaction conditions to mitigate the effects of poisoning. []
Q2: How do the chiroptical properties of this compound align with the sector rule for N-nitrosoamines?
A2: The sector rule for N-nitrosoamines predicts a positive Cotton effect for (−)-(R,R)-2,6-dimethyl-1-nitrosopiperidine around 350 nm. While recent publications have questioned the applicability of this rule, research confirms that the chiroptical properties of both (+)‐ and (−)‐2,6‐dimethyl‐1‐nitrosopiperidine conform to the sector rule's predictions. [] This finding reinforces the validity of the sector rule in predicting the chiroptical behavior of N-nitrosoamines like this compound.
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